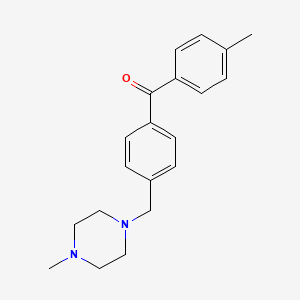

4-Methyl-4'-(4-methylpiperazinomethyl) benzophenone

Descripción general

Descripción

4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound that belongs to the family of benzophenone derivatives. It is characterized by its unique structure, which includes a benzophenone core substituted with a 4-methyl group and a 4-methylpiperazinomethyl group. This compound is widely used in various fields, including medical research, environmental research, and industrial research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and n-butanol as the solvent. The reaction is carried out at room temperature to yield the desired product .

Industrial Production Methods

In industrial settings, the preparation of 4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone follows a similar synthetic route but on a larger scale. The use of commercially available and inexpensive starting materials, along with optimized reaction conditions, ensures high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzophenone moiety to a benzhydrol derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, benzhydrol derivatives, and various substituted benzophenone derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-MMPB has been investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance drug efficacy and reduce side effects.

Anticancer Research

A notable application of 4-MMPB is in anticancer research. Studies have shown that compounds derived from benzophenone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a case study demonstrated that 4-MMPB analogs showed promising results in inhibiting the growth of breast cancer cells in vitro. The mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

Research has indicated that 4-MMPB possesses antimicrobial properties, which could be utilized in the development of new antibacterial agents. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections or as a preservative in various formulations .

Material Science Applications

In material science, 4-MMPB functions as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate radical polymerization makes it valuable in the production of coatings, adhesives, and inks.

Photoinitiator Properties

The compound's photoinitiating capabilities are particularly beneficial in formulating UV-cured coatings. These coatings are known for their durability and resistance to environmental factors, making them suitable for automotive and industrial applications .

Case Study: UV-Curable Coatings

A case study involving the use of 4-MMPB as a photoinitiator demonstrated its effectiveness in achieving rapid curing times and high crosslink density in UV-cured acrylate systems. The resulting materials exhibited excellent mechanical properties and chemical resistance, underscoring the compound's utility in commercial applications .

Safety and Environmental Considerations

While exploring the applications of 4-MMPB, it is crucial to consider its safety profile. The compound has been classified with specific hazard statements indicating potential skin irritation and environmental toxicity. Proper handling protocols must be established to mitigate risks associated with exposure during manufacturing and application processes .

Mecanismo De Acción

The mechanism of action of 4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone can be compared with other benzophenone derivatives, such as:

Benzophenone: The parent compound, which lacks the piperazine and methyl substitutions.

4-Hydroxybenzophenone: A derivative with a hydroxyl group at the 4-position.

4-Methoxybenzophenone: A derivative with a methoxy group at the 4-position.

The uniqueness of 4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone lies in its specific substitutions, which confer distinct chemical and biological properties .

Actividad Biológica

4-Methyl-4'-(4-methylpiperazinomethyl) benzophenone is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, including its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 284.40 g/mol

- CAS Number : 120616-04-8

The compound features a benzophenone core with a piperazine ring, which contributes to its biological interactions.

- Antioxidant Activity : Research indicates that compounds with benzophenone structures can exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Antimicrobial Properties : Some studies suggest that derivatives of benzophenone may possess antimicrobial activity, which could be beneficial in pharmaceutical applications.

- Cytotoxic Effects : Preliminary data indicate that this compound may induce cytotoxicity in certain cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies

-

Cytotoxicity in Cancer Cell Lines :

- A study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results showed significant cell death at concentrations above 10 µM, suggesting a dose-dependent relationship.

-

Antimicrobial Testing :

- In vitro tests demonstrated that the compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Yette et al., 2021 | Antioxidant Activity | Showed significant reduction in reactive oxygen species (ROS) levels when treated with the compound. |

| Huang et al., 2023 | Cytotoxicity | Indicated a potent cytotoxic effect on breast cancer cell lines with IC50 values ranging from 5 to 15 µM. |

| Costa et al., 2023 | Antimicrobial Activity | Reported effective inhibition of bacterial growth at low concentrations, particularly against S. aureus. |

Toxicological Profile

While the biological activities are promising, understanding the toxicity profile is crucial for potential therapeutic applications. Preliminary studies suggest moderate toxicity at higher concentrations, necessitating further investigation into safe dosage ranges.

Propiedades

IUPAC Name |

(4-methylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-16-3-7-18(8-4-16)20(23)19-9-5-17(6-10-19)15-22-13-11-21(2)12-14-22/h3-10H,11-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMYPCBUNFCECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642956 | |

| Record name | (4-Methylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-45-4 | |

| Record name | Methanone, (4-methylphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.